
7-Bromo-2,5-dimethyl-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,5-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indenones It is characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 2nd and 5th positions on the indanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,5-dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the bromination of 2,5-dimethyl-2,3-dihydro-1H-inden-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2,5-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted indenones depending on the nucleophile used.
Oxidation: Formation of 7-bromo-2,5-dimethyl-1H-inden-1-one or corresponding carboxylic acids.
Reduction: Formation of 7-bromo-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol.
Applications De Recherche Scientifique
7-Bromo-2,5-dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a lead compound for new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-2,5-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethyl-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom, resulting in different reactivity and properties.
7-Bromo-2,3-dihydro-1H-inden-1-one: Lacks the methyl groups, affecting its steric and electronic characteristics.
2,5-Dimethyl-1H-inden-1-one: Lacks the dihydro structure, leading to different chemical behavior.
Uniqueness
7-Bromo-2,5-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the combination of bromine and methyl substituents on the indanone ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
805244-84-2 |
|---|---|
Formule moléculaire |
C11H11BrO |
Poids moléculaire |
239.11 g/mol |
Nom IUPAC |
7-bromo-2,5-dimethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H11BrO/c1-6-3-8-5-7(2)11(13)10(8)9(12)4-6/h3-4,7H,5H2,1-2H3 |
Clé InChI |
VYSSHPFHRZYIKL-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C1=O)C(=CC(=C2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


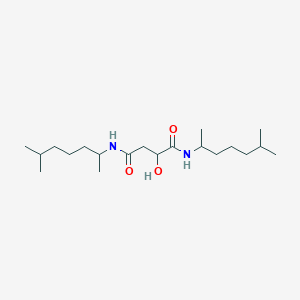
![Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate](/img/structure/B12534523.png)
![3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione](/img/structure/B12534529.png)
![Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo-](/img/structure/B12534536.png)
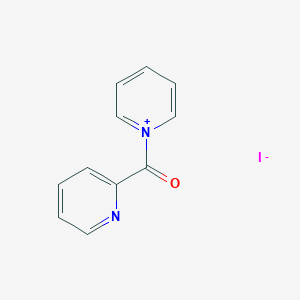
![Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]-](/img/structure/B12534544.png)
![10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline](/img/structure/B12534546.png)
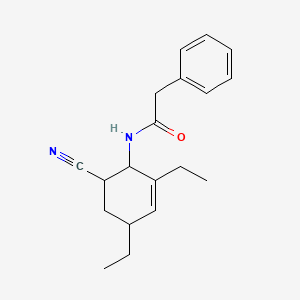
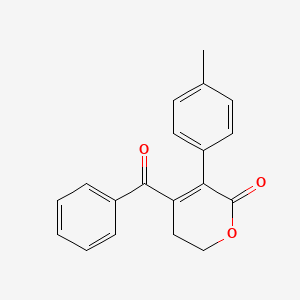
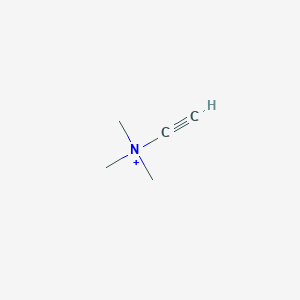

![2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B12534586.png)
![1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one](/img/structure/B12534602.png)
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-](/img/structure/B12534607.png)
